Tert-butyl (3-(1,4-diazepan-1-YL)propyl)carbamate
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Overview
Description
Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,4-diazepane ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(1,4-diazepan-1-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: 3-(1,4-diazepan-1-yl)propylamine and carbon dioxide.
Substitution: N-alkyl or N-acyl derivatives of the diazepane ring.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
- Tert-butyl (3-(1H-imidazol-1-yl)propyl)carbamate
Uniqueness
Tert-butyl (3-(1,4-diazepan-1-yl)propyl)carbamate is unique due to the presence of the 1,4-diazepane ring, which imparts specific chemical and biological properties. This ring structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
tert-butyl N-[3-(1,4-diazepan-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-7-5-10-16-9-4-6-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDXLSCUJVREJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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